ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
Description
Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a propyl substituent at the N1 position and an ethyl ester group at C2. Pyrazole scaffolds are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding . The ethyl ester group contributes to lipophilicity, influencing solubility and bioavailability.
This discontinuation may reflect challenges in synthesis, stability, or regulatory concerns.
Properties
IUPAC Name |
ethyl 4-bromo-1-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNWKTQUYASZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1-propyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Ester hydrolysis: Formation of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Applications
2.1 Anticancer Activity
Research indicates that pyrazole derivatives, including ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate, exhibit promising anticancer properties. A study demonstrated that certain pyrazole compounds could inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT-116) and melanoma (SK-MEL-5) with significant potency . The mechanism often involves the inhibition of specific molecular targets such as BRAF, which is crucial in the proliferation of cancer cells .
2.2 Inhibition of Protein Methylation
This compound has been investigated for its potential as a protein arginine methyltransferase (PRMT) inhibitor. PRMTs play a vital role in cellular signaling and gene expression, and their inhibition can lead to therapeutic effects against various cancers . The structure of this compound allows it to compete effectively at the substrate-binding pocket of PRMTs, thereby inhibiting their activity.
Agricultural Applications
3.1 Pesticide Development
The compound serves as an intermediate in the synthesis of novel insecticides and fungicides. For instance, it is utilized in the preparation of chlorantraniliprole, a widely used insecticide known for its efficacy against a broad spectrum of pests while being environmentally friendly . The synthesis process has been optimized to enhance yield and reduce waste byproducts, making it more sustainable for agricultural use.
3.2 Fungicidal Properties
This compound derivatives have been explored for their fungicidal properties against various plant pathogens. Studies have shown that these compounds can inhibit fungal growth effectively, providing a potential avenue for developing new agricultural fungicides .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) Methyl 4-Bromo-1-propyl-1H-pyrazole-3-carboxylate
- Key Difference : Methyl ester (vs. ethyl ester) at C3.
- Impact: Molecular Weight: Methyl analogue (247.09 g/mol) is ~14 g/mol lighter than the ethyl derivative (est. ~261.09 g/mol). Synthetic Flexibility: Methyl esters are often hydrolyzed more readily than ethyl esters under basic conditions, offering divergent downstream modification pathways.
b) Ethyl 2-(1H-Pyrazol-1-yl)benzoate
- Key Difference : Benzoate moiety replaces the brominated pyrazole core.
- Impact :
c) 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic Acid
- Key Difference : Carboxylic acid replaces the ester, and a difluoroethyl group substitutes the propyl chain.
- Impact :
- Solubility : The carboxylic acid improves aqueous solubility, favoring biological applications.
- Fluorine Effects : Difluoroethyl groups enhance metabolic stability and bioavailability in drug design.
Physicochemical Properties
Biological Activity
Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine atom at the 4-position and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 232.08 g/mol. The presence of the bromine atom and the ethyl ester contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's bromine atom can enhance binding affinity through halogen bonding, while the ethyl ester group may improve lipophilicity, facilitating cellular uptake.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways, thereby reducing inflammation and pain.
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Biological Activity Overview
Case Studies
-
Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent. -
Antimicrobial Efficacy :
In vitro tests revealed that the compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Cancer Cell Studies :
Research involving human cancer cell lines showed that treatment with this compound led to increased rates of apoptosis, with mechanisms involving caspase activation being explored in further studies .
Therapeutic Applications
The unique properties of this compound position it as a promising candidate for various therapeutic applications:
- Pain Management : Its analgesic and anti-inflammatory properties suggest potential use in pain relief medications.
- Infection Control : With its antimicrobial activities, it could be developed into new antibiotics.
- Cancer Treatment : The ability to induce apoptosis in cancer cells opens avenues for its use in oncology.
Q & A
Q. What are the optimized synthetic routes for ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling brominated pyrazole intermediates with propyl groups under nucleophilic substitution conditions. For example, analogous compounds like ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate were synthesized via triazenylpyrazole precursors using methylene chloride as a solvent, trifluoroacetic acid as a catalyst, and azido(trimethyl)silane as an azide source . Key steps include:
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., propyl CH₂ at δ 4.28 ppm, ethyl ester at δ 1.33 ppm) .
- Mass Spectrometry : HRMS-EI confirms molecular ions (e.g., m/z 349.0169 [M⁺] for C₁₃H₁₂O₂N₅Br) .
- IR Spectroscopy : Peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) validate functional groups .
Advanced Research Questions
Q. How can computational methods streamline the design of reactions involving this compound?
- Methodological Answer : The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict reaction pathways. For example:
- Reaction Path Search : Quantum mechanics (e.g., DFT) identifies energetically favorable intermediates.
- Data-Driven Optimization : Machine learning models trained on experimental parameters (e.g., solvent polarity, temperature) reduce trial-and-error .
- Case Study : Analogous pyrazole syntheses achieved 96% yield by optimizing azide coupling steps computationally before validation .
Q. What mechanistic insights explain contradictions in regioselectivity during pyrazole functionalization?
- Methodological Answer : Regioselectivity conflicts (e.g., bromination at C4 vs. C5) arise from electronic and steric effects. Strategies include:
- Substituent Analysis : Electron-withdrawing groups (e.g., ester at C3) direct electrophiles to C4 via resonance stabilization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at less hindered positions .
- Validation : Comparative ¹³C NMR of intermediates (e.g., Cq at δ 161.5 ppm for ester carbonyl) confirms electronic environments .
Q. How can researchers assess the compound’s potential as a bioactive intermediate despite limited toxicity data?
- Methodological Answer : While ecological and toxicological data are unavailable , preliminary assessments involve:
- In Silico Screening : Tools like SwissADME predict pharmacokinetics (e.g., GI absorption, BBB permeability) .
- Structural Analogues : Derivatives like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate show anti-inflammatory activity, suggesting similar bioactivity .
- Safe Handling : Follow protocols for azide-containing compounds (e.g., PPE, waste disposal via licensed contractors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
